(3AR,5R,7aS)-octahydro-1H-isoindol-5-ol
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Overview
Description
rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol is a chiral compound with a unique structure that includes an isoindoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a ketone or an ester, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction conditions typically include a solvent like tetrahydrofuran (THF) or ethanol, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon, and hydrogen gas to reduce the precursor compound. The reaction is conducted under controlled pressure and temperature to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can yield fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated isoindoline derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
- (3aR,5R,7aS)-5-hydroxy-octahydro-1H-isoindole-2-carboxylate
- (3S,3Ar,5R,7aS)-3a-acetyl-3-hydroxy-7a-methyl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]prop-2-enoic acid
Uniqueness
rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol is unique due to its specific stereochemistry and the presence of the isoindoline ring system. This structural feature imparts distinct reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(3aR,5R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol |
InChI |
InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8-/m1/s1 |
InChI Key |
DPOLLBMYIRHSRA-GJMOJQLCSA-N |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2C[C@@H]1O |
Canonical SMILES |
C1CC2CNCC2CC1O |
Origin of Product |
United States |
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